FXIIa-IN-3 is a cyclic peptide inhibitor designed to target activated factor XII (FXIIa), a serine protease involved in the coagulation cascade. This compound has been engineered to provide anticoagulation with a high degree of specificity and potency, making it a promising candidate for therapeutic applications in preventing pathological thrombosis without significantly increasing bleeding risk. The synthesis and characterization of FXIIa-IN-3 have been detailed in recent studies, highlighting its potential as a safer alternative to traditional anticoagulants.
FXIIa-IN-3 falls under the category of anticoagulants and more specifically as a selective FXIIa inhibitor. This classification is significant in the context of thrombotic disorders, where traditional anticoagulants often lead to increased bleeding risks.
The synthesis of FXIIa-IN-3 involves several key steps:
The synthesis process leverages both chemical and biochemical techniques to ensure that the final compound exhibits optimal pharmacological properties. The use of D-amino acids in the di-peptide substitutions has been noted to improve stability while maintaining inhibitory activity against FXIIa .
FXIIa-IN-3 features a cyclic structure that enhances its binding affinity to FXIIa. The molecular design incorporates various amino acid modifications that contribute to its specificity and potency.
The binding affinity of FXIIa-IN-3 has been quantified with an inhibition constant (K_i) in the sub-nanomolar range (approximately 370 ± 40 pM), indicating its high potency against FXIIa . Structural models suggest that specific interactions between the cyclic peptide and FXIIa are critical for its inhibitory action.
FXIIa-IN-3 functions primarily through competitive inhibition of FXIIa. It binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity.
In vitro assays have demonstrated that FXIIa-IN-3 exhibits selectivity against other serine proteases, with minimal off-target effects observed at concentrations exceeding 40 µM for most physiologically relevant proteases . This selectivity is vital for reducing potential side effects associated with anticoagulant therapies.
The mechanism by which FXIIa-IN-3 exerts its anticoagulant effect involves:
Experimental data support that FXIIa-IN-3 maintains efficacy in various models while demonstrating a favorable safety profile compared to traditional anticoagulants .
FXIIa-IN-3 is characterized by:
Key chemical properties include:
Relevant studies have shown that modifications can enhance stability while preserving inhibitory function .
FXIIa-IN-3 holds significant promise for various scientific applications:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3